molecular formula C24H27N3O5S B11526055 diethyl 5-({(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methylthiophene-2,4-dicarboxylate

diethyl 5-({(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11526055
M. Wt: 469.6 g/mol
InChI Key: OIDWRTRTNQIMOU-BRJLIKDPSA-N
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Description

2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, pyrazole moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of the thiophene ring, followed by the introduction of the pyrazole moiety and other substituents under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced pyrazole compounds.

Scientific Research Applications

2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
  • **2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Uniqueness

The uniqueness of 2,4-DIETHYL 5-({[(4Z)-1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

diethyl 5-[(E)-[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H27N3O5S/c1-7-31-23(29)19-15(5)20(24(30)32-8-2)33-21(19)25-12-17-16(6)26-27(22(17)28)18-10-9-13(3)11-14(18)4/h9-12,26H,7-8H2,1-6H3/b25-12+

InChI Key

OIDWRTRTNQIMOU-BRJLIKDPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=C(NN(C2=O)C3=C(C=C(C=C3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=C(NN(C2=O)C3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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